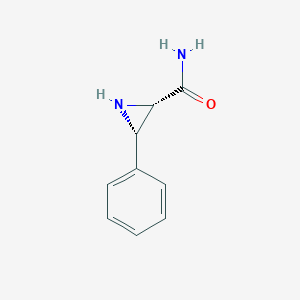

(2S,3R)-3-Phenylaziridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3R)-3-Phenylaziridine-2-carboxamide, also known as PAC, is a chiral aziridine derivative that has been widely used in scientific research. PAC possesses unique chemical and physical properties that make it an ideal candidate for various scientific applications.

Mechanism of Action

(2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral molecule that can interact with other chiral molecules in a stereoselective manner. The aziridine ring in this compound can undergo ring-opening reactions with various nucleophiles, such as amines and thiols. The stereochemistry of the reaction is controlled by the chirality of this compound. This compound can also act as a Lewis base to coordinate with metal ions, which can further enhance the stereoselectivity of the reaction.

Biochemical and Physiological Effects:

This compound has been shown to exhibit various biochemical and physiological effects. This compound can inhibit the activity of serine proteases, which are enzymes that play important roles in blood coagulation and fibrinolysis. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(2S,3R)-3-Phenylaziridine-2-carboxamide has several advantages for lab experiments. This compound is a chiral molecule that can be used as a chiral building block or chiral auxiliary in asymmetric synthesis. This compound is also a versatile ligand that can be used in metal-catalyzed reactions to enhance the enantioselectivity of the reaction. However, this compound has some limitations for lab experiments. This compound is relatively expensive compared to other chiral building blocks and chiral auxiliaries. Additionally, the synthesis of this compound requires the use of hazardous reagents, such as phenyl Grignard reagent and tert-butanesulfinyl imine.

Future Directions

There are several future directions for the research of (2S,3R)-3-Phenylaziridine-2-carboxamide. One direction is to explore the use of this compound as a chiral building block in the synthesis of new biologically active molecules. Another direction is to develop new metal-catalyzed reactions using this compound as a ligand to enhance the enantioselectivity of the reaction. Additionally, the development of new synthetic methods for the synthesis of this compound can further reduce the cost and improve the scalability of its production.

Conclusion:

In conclusion, this compound is a chiral aziridine derivative that has been widely used in scientific research. This compound possesses unique chemical and physical properties that make it an ideal candidate for various scientific applications. The synthesis of this compound is relatively straightforward and can be carried out with high yield and enantioselectivity. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of this compound, which can further expand its scientific research application.

Synthesis Methods

The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide involves the reaction of (S)-N-tert-butanesulfinyl imine with phenyl Grignard reagent in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed 1,3-dipolar cycloaddition to form the aziridine ring. The resulting product is then deprotected to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out with high yield and enantioselectivity.

Scientific Research Applications

(2S,3R)-3-Phenylaziridine-2-carboxamide has been widely used in scientific research as a chiral building block in the synthesis of various compounds. This compound can be used as a starting material for the synthesis of chiral amino acids, peptides, and other biologically active molecules. This compound has also been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the reaction. Additionally, this compound has been used as a ligand in metal-catalyzed reactions to enhance the enantioselectivity of the reaction.

properties

CAS RN |

133474-07-4 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

(2S,3S)-3-phenylaziridine-2-carboxamide |

InChI |

InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1 |

InChI Key |

GPBCRRMRLBDOKI-SFYZADRCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N |

SMILES |

C1=CC=C(C=C1)C2C(N2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2)C(=O)N |

synonyms |

2-Aziridinecarboxamide,3-phenyl-,trans-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)

![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)